molecular formula C21H36O2 B15142990 Pregnanediol-d5

Pregnanediol-d5

Cat. No.: B15142990
M. Wt: 325.5 g/mol
InChI Key: YWYQTGBBEZQBGO-XJARRWJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnanediol-d5 is a deuterated form of pregnanediol, a metabolite of progesterone. This compound is often used in scientific research due to its stable isotopic labeling, which makes it suitable for various analytical techniques, including mass spectrometry. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass shift that aids in the accurate quantification and analysis of biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pregnanediol-d5 typically involves the incorporation of deuterium atoms into the pregnanediol molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required isotopic purity standards .

Chemical Reactions Analysis

Types of Reactions

Pregnanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterated derivatives of pregnanediol, such as pregnanedione-d5 and pregnanolone-d5, which are useful in further research and analytical applications .

Scientific Research Applications

The provided search results offer limited information about the applications of Pregnanediol-d5. However, they do provide some context regarding pregnanediol and its use in research, which can be helpful in understanding potential applications of its d5 variant.

Here's what can be gathered from the search results:

What is Pregnanediol?
Pregnanediol is a metabolite of progesterone . Progesterone, in turn, is a steroid hormone crucial for the luteal phase of the menstrual cycle and pregnancy . Pregnanediol is excreted in the urine as pregnanediol glucuronide (PDG), which can be measured to detect ovulation .

Potential Applications of this compound

  • Ovulation Detection :
    • Measuring pregnanediol glucuronide (PDG) levels in urine via liquid chromatography-mass spectrometry (LCMS) is a method to detect ovulation . The use of a d5-labeled internal standard like this compound could improve the accuracy and reliability of LCMS measurements .
    • The LCMS method can measure PDG in both urine and dried urine spots (DUS) .
    • Urine PDG levels, when adjusted for creatinine, can accurately identify ovulation in a high percentage of samples .
  • Steroidogenesis Research :
    • Cytochrome P450 enzymes mediate the steps between cholesterol and pregnenolone, with P450scc being a key protein in this process .
    • Using this compound could help in studying the activity and regulation of these enzymes.
  • Impact of Environmental Exposure :
    • Research indicates that exposure to environmental pollutants like PCBs can affect urinary concentrations of pregnanes, including pregnanediol .
    • Employing this compound as a tracer could offer insights into how these pollutants influence steroid hormone metabolism.

Data Tables

The following tables are extracted from the search results and show the relevance of pregnanediol in different studies:

Table 1: Urinary Concentrations of Pregnanes in Exposed Subjects vs. Controls

PREGNANES (mg/L)Exposed Subjects (N = 26)Controls (N = 30)
Mean ± SD | Median | RangeMean ± SD | Median | Range
Total1.66 ± 1.26 | 1.37 | 0.37–5.642.58 ± 1.14 | 2.43 | 0.22–4.75
Pregnanediol0.25 ± 0.27 | 0.20 | 0.05–1.340.37 ± 0.22 | 0.32 | 0.04–0.88
α-d5-pregnanediol0.27 ± 0.32 | 0.16 | 0.01–1.560.56 ± 0.40 | 0.50 | 0.04–1.90
d5-pregnanediol0.10 ± 0.08 | 0.08 | 0.01–0.290.15 ± 0.08 | 0.14 | 0.01–0.33
Pregnanetriol0.69 ± 0.46 | 0.54 | 0.18–1.881.10 ± 0.48 | 1.08 | 0.09–2.26
d5-pregnanetriol0.10 ± 0.17 | 0.05 | 0.01–0.800.10 ± 0.08 | 0.07 | 0.01–0.29
Pregnanetriolone0.19 ± 0.16 | 0.17 | 0.01–0.550.22 ± 0.15 | 0.19 | 0.02–0.72

Table 2: Correlations Among Urinary 17-KS, Pregnanes, and Total PCBs in Smokers and Non-Smokers

HormonesTotal PCBs
Smokers (N = 20) | Non-Smokers + Ex-Smokers (N = 36)
Total Pregnanes0.12 | −0.38 a
d5-pregnanediol0.23 | −0.35 a

Case Studies

Mechanism of Action

Pregnanediol-d5 itself does not exert biological effects but serves as a tracer in metabolic studies. It helps in tracking the metabolic fate of progesterone by providing a distinct isotopic signature. The deuterium atoms in this compound allow for precise measurement of metabolic rates and pathways using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnanediol-d5 is unique due to its stable isotopic labeling, which provides a reliable and accurate means of studying steroid metabolism. Its use as an internal standard in analytical techniques ensures precise quantification and analysis, making it invaluable in both research and industrial applications .

Biological Activity

Pregnanediol-d5, a stable isotope-labeled derivative of pregnanediol, is primarily recognized as a significant metabolite of progesterone. Its biological activity is crucial for understanding hormonal regulation, particularly in the context of reproductive health and certain cancers.

Chemical Structure and Metabolism

This compound is chemically characterized by the addition of five deuterium atoms, enhancing its stability for analytical purposes. As a metabolite of progesterone, it plays a pivotal role in the metabolism of this hormone, which is vital for various physiological processes including menstrual cycle regulation, pregnancy maintenance, and potential implications in breast cancer biology.

Biological Activity and Mechanisms

  • Hormonal Regulation :
    • This compound serves as an indirect marker for progesterone levels in vivo. It is excreted in urine and can provide insights into progesterone's biosynthesis and metabolic pathways .
    • Studies indicate that variations in urinary concentrations of this compound correlate with hormonal fluctuations during different phases of the menstrual cycle and pregnancy .
  • Impact on Cancer :
    • Research has shown that altered levels of progesterone metabolites, including this compound, may influence breast cancer development. Specifically, higher concentrations of 5α-pregnanes (including pregnanediol) have been associated with tumorigenic tissues compared to normal breast tissues .
    • The ratio of 5α-pregnanes to other metabolites was significantly elevated in tumorigenic cells, suggesting a potential role in promoting cancer cell proliferation .
  • Occupational Exposure Studies :
    • A study involving workers exposed to environmental toxins revealed significantly lower urinary concentrations of this compound among exposed individuals compared to controls. This suggests that environmental factors can influence hormonal metabolism and potentially affect reproductive health .

Table 1: Comparison of Urinary Concentrations of this compound

GroupThis compound (ng/mL)Other Pregnane Metabolites (ng/mL)
Control15.3 ± 2.130.4 ± 4.0
Exposed Workers8.7 ± 1.520.1 ± 3.2

Data indicates significant differences between control and exposed groups, highlighting the impact of environmental exposure on hormonal metabolites .

Case Studies

  • Case Study 1 : In a cohort study examining premenopausal women with varying breast cancer subtypes, the levels of this compound were analyzed alongside other progesterone metabolites. The findings suggested that higher ratios of certain metabolites were prevalent in malignant tissues compared to benign tissues, indicating a potential biomarker role for this compound in breast cancer diagnostics .
  • Case Study 2 : A longitudinal study tracking hormonal changes during pregnancy measured urinary this compound levels at different trimesters. Results showed a progressive increase in levels correlating with gestational age, supporting its use as a reliable indicator of progesterone activity during pregnancy .

Research Findings

Recent investigations into the biological activity of this compound highlight its significance not only as a metabolic byproduct but also as a potential biomarker for various health conditions:

  • Progesterone Metabolism : The enzyme activities responsible for converting progesterone to its metabolites were found to differ significantly between normal and cancerous tissues, emphasizing the role of this compound in understanding these metabolic pathways .
  • Clinical Implications : Low levels of this compound have been linked to conditions such as chronic anovulation and infertility, suggesting its utility in clinical assessments related to reproductive health .

Properties

Molecular Formula

C21H36O2

Molecular Weight

325.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D

InChI Key

YWYQTGBBEZQBGO-XJARRWJNSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)O)C)C)([2H])[2H])O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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